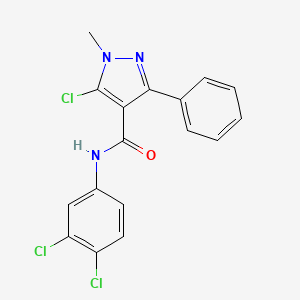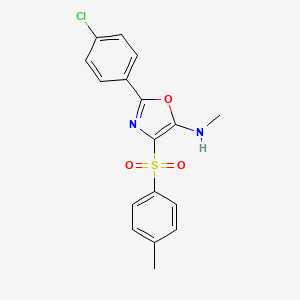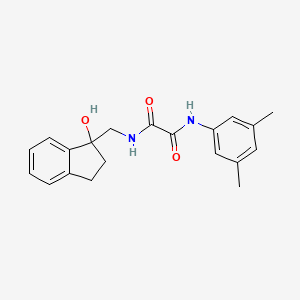![molecular formula C11H18N4 B2575826 methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine CAS No. 1808508-03-3](/img/structure/B2575826.png)
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications as a pharmaceutical intermediate and as a tool for biochemical research. In
Mecanismo De Acción
The mechanism of action of methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine is not fully understood. However, it has been suggested that methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine may act as a histone deacetylase inhibitor, which can lead to changes in gene expression and cell differentiation. methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is still under investigation.
Biochemical and Physiological Effects:
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine can inhibit the growth of cancer cells and induce cell differentiation. methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine has also been shown to have antifungal and antiviral properties. However, the effects of methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine on human physiology are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine has several advantages as a tool for biochemical research. It is relatively easy to synthesize and purify, and it has been shown to have various biochemical and physiological effects. However, there are also some limitations to using methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine in lab experiments. For example, methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action and potential side effects of methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine.
Direcciones Futuras
There are several areas of future research that could be explored with methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine. For example, further studies could be conducted to investigate the mechanism of action of methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine and its potential applications in cancer therapy. In addition, more research is needed to fully understand the biochemical and physiological effects of methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine and its potential side effects. Finally, the synthesis of methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine could be optimized to improve yields and reduce the use of hazardous reagents and solvents.
Métodos De Síntesis
Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including tert-butyl bromoacetate, sodium azide, and propargylamine. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine has been used as a pharmaceutical intermediate in the synthesis of various drugs, including antifungal and antiviral agents. In addition, methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine has been used as a tool for biochemical research, such as in the study of the role of histone deacetylases in cancer therapy.
Propiedades
IUPAC Name |
N-methyl-N-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-5-6-14(4)8-11-12-9-13-15(11)7-10(2)3/h1,9-10H,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCFOORQNTTYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC=N1)CN(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2575747.png)
![1-(3-(methylthio)phenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2575748.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2575751.png)
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2575752.png)
![Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate](/img/structure/B2575755.png)
![4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2575758.png)
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2575760.png)
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575762.png)
![3-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoic acid](/img/structure/B2575763.png)
![Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2575764.png)

![3-[2-(2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2575766.png)